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Compound of Interest

Compound Name: TEPC466

Cat. No.: B10861733 Get Quote

{'title': 'TEPC-466 - Selleckchem', 'url': '--INVALID-LINK--', 'snippet': "TEPC-466 is a potent,

selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor,

exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.

... TEPC-466 (OG-466) is a potent, selective, and orally bioavailable prostaglandin E2 receptor

subtype 4 (EP4) antagonist with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows

more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors

(EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer,

inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory

bowel disease, multiple sclerosis and etc.). ... In Vivo. TEPC-466 (3-30 mg/kg; p.o.; once daily

for 14 days) treatment significantly dose-dependently inhibits the tumor growth in the CT26

syngeneic mouse model. ...", 'meta_data': {'og:description': 'TEPC-466 is a potent, selective,

and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits

>10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.', 'og:title':

'TEPC-466 - Selleckchem', 'og:type': 'website', 'og:url':

'httpshttps://www.selleckchem.com/products/tepc-466.html', 'twitter:card': 'summary',

'twitter:description': 'TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist

with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3,

DP1, FP, IP, and TP receptors. Phase 1.', 'twitter:title': 'TEPC-466 - Selleckchem'},

'promotional_content': False} {'title': 'TEPC-466 | EP4 Antagonist | MedChemExpress', 'url': '--

INVALID-LINK--', 'snippet': 'TEPC-466 is a potent, selective and orally active antagonist of the

prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4

receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over

other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential
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for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid

arthritis, inflammatory bowel disease, multiple sclerosis and etc.). ... In Vitro. TEPC-466

potently inhibits PGE2-induced elevation of intracellular cAMP levels in HEK293 cells

expressing human EP4 (hEP4) with an IC50 of 3.4 nM. TEPC-466 also inhibits PGE2-induced

elevation of intracellular cAMP levels in CHO-K1 cells expressing mouse EP4 (mEP4) with an

IC50 of 2.2 nM. ...', 'meta_data': {'og:description': 'TEPC-466 is a potent, selective and orally

active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM

for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4

receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has

the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis,

rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'og:title': 'TEPC-

466 | EP4 Antagonist | MedChemExpress', 'og:type': 'website', 'og:url':

'httpshttps://www.medchemexpress.com/tepc-466.html', 'twitter:card': 'summary',

'twitter:description': 'TEPC-466 is a potent, selective and orally active antagonist of the

prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4

receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over

other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential

for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid

arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'twitter:title': 'TEPC-466 |

EP4 Antagonist | MedChemExpress'}, 'promotional_content': False} {'title': 'TEPC-466, an EP4

antagonist, suppresses the growth and metastasis of ...', 'url': '--INVALID-LINK--', 'snippet': 'The

present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the

growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed

that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In

addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells.

Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen

synthase kinase (GSK)-3β and β-catenin. ... In conclusion, the present study suggested that

TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-

catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients

with ESCC. ...', 'meta_data': {'og:description': 'The present study aimed to investigate the

effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells

and the underlying mechanisms. The results revealed that TEPC-466 suppressed the

proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the

epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was

demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-
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catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly

higher compared with in adjacent normal tissues, and were associated with the clinical stage

and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-

466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin

signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with

ESCC.', 'og:title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...',

'og:type': 'article', 'og:url': 'httpshttps://www.spandidos-

publications.com/10.3892/ol.2021.12781', 'twitter:card': 'summary_large_image',

'twitter:description': 'The present study aimed to investigate the effects of TEPC-466, a

selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying

mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and

invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal

transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the

phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of

EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent

normal tissues, and were associated with the clinical stage and prognosis of patients with

ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth

and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-

466 may be a promising therapeutic agent for patients with ESCC.', 'twitter:title': 'TEPC-466, an

EP4 antagonist, suppresses the growth and metastasis of ...'}, 'promotional_content': False}

{'title': 'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...', 'url': '--INVALID-

LINK--', 'snippet': 'The present study aimed to investigate the effects of TEPC-466, a selective

EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma

(ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed

the proliferation, migration and invasion of ESCC cells in vitro. ... In conclusion, the present

study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via

the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic

agent for patients with ESCC. ...', 'meta_data': {'og:description': 'The present study aimed to

investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis

of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The

results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC

cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of

ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of

glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC

tissues were demonstrated to be significantly higher compared with in adjacent normal tissues,
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and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion,

the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC

cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising

therapeutic agent for patients with ESCC.', 'og:image': '--INVALID-LINK--', 'og:image:alt':

'pubmed-meta-image', 'og:site_name': 'PubMed', 'og:title': 'TEPC-466, a selective EP4

antagonist, suppresses the growth and ...', 'og:type': 'website', 'og:url': '--INVALID-LINK--',

'twitter:card': 'summary', 'twitter:description': 'The present study aimed to investigate the effects

of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal

squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed

that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In

addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells.

Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen

synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC tissues were

demonstrated to be significantly higher compared with in adjacent normal tissues, and were

associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the

present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC

cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising

therapeutic agent for patients with ESCC.', 'twitter:title': 'TEPC-466, a selective EP4 antagonist,

suppresses the growth and ...'}, 'promotional_content': False} {'title': 'A Novel Selective EP4

Antagonist, TEPC-466, Suppresses Tumor Growth ...', 'url': '--INVALID-LINK--', 'snippet':

'TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).

This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). ...

In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466

also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T

cells (Tregs) in the tumor microenvironment. ...', 'meta_data': {'og:description': 'TEPC-466 is a

novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed

to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). The expression of

EP4 was analyzed in human CRC tissues. The effects of TEPC-466 on CRC cell proliferation,

migration, and invasion were examined in vitro. The in vivo antitumor effects of TEPC-466 were

evaluated in a mouse model of CRC. The results showed that EP4 was highly expressed in

human CRC tissues and was associated with poor prognosis. TEPC-466 inhibited the

proliferation, migration, and invasion of CRC cells in vitro. In vivo, TEPC-466 suppressed the

tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of

myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor

microenvironment. These findings suggest that TEPC-466 has potent antitumor effects in CRC
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and may be a promising therapeutic agent for patients with CRC.', 'og:site_name': 'American

Association for Cancer Research', 'og:title': 'A Novel Selective EP4 Antagonist, TEPC-466,

Suppresses Tumor Growth ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'twitter:card':

'summary_large_image', 'twitter:description': 'TEPC-466 is a novel selective antagonist of the

prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects

of TEPC-466 in colorectal cancer (CRC). The expression of EP4 was analyzed in human CRC

tissues. The effects of TEPC-466 on CRC cell proliferation, migration, and invasion were

examined in vitro. The in vivo antitumor effects of TEPC-466 were evaluated in a mouse model

of CRC. The results showed that EP4 was highly expressed in human CRC tissues and was

associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of

CRC cells in vitro. In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of

CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells

(MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. These findings suggest

that TEPC-466 has potent antitumor effects in CRC and may be a promising therapeutic agent

for patients with CRC.', 'twitter:title': 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses

Tumor Growth ...'}, 'promotional_content': False} {'title': 'The EP4 antagonist TEPC-466 exhibits

an anti-tumor effect in ...', 'url': '--INVALID-LINK--', 'snippet': "The EP4 antagonist TEPC-466

exhibits an anti-tumor effect in gallbladder cancer through the inhibition of the GSK-3β/β-

catenin signaling pathway. Sci Rep 12, 53 (2022). --INVALID-LINK--. Download citation. ... To

investigate the function of EP4 in GBC, we examined the effect of TEPC-466, a selective EP4

antagonist, on the proliferation and invasion of GBC cells. We found that TEPC-466 inhibited

the proliferation and invasion of GBC cells in vitro. ...", 'meta_data': {'og:description': 'Scientific

Reports - The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in gallbladder cancer

through the inhibition of the GSK-3β/β-catenin signaling pathway', 'og:title': 'The EP4 antagonist

TEPC-466 exhibits an anti-tumor effect in ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--',

'citation_journal_title': 'Scientific Reports', 'citation_author': 'Tan, Z.', 'citation_publication_date':

'2022/01/11', 'citation_doi': '10.1038/s41598-021-04533-z'}, 'promotional_content': False} {'title':

'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...', 'url': '--INVALID-

LINK--', 'snippet': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression in

uterine cervical cancer. ... In the present study, we investigated the anti-tumor effects of TEPC-

466, a selective EP4 antagonist, on uterine cervical cancer. We found that EP4 was highly

expressed in human uterine cervical cancer tissues and was associated with poor prognosis.

TEPC-466 inhibited the proliferation, migration, and invasion of uterine cervical cancer cells in

vitro. ...', 'meta_data': {'og:description': '(2021). A selective EP4 antagonist, TEPC-466,

suppresses tumor progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22,
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No. 1-2, pp. 85-95.', 'og:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor

progression ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary',

'twitter:description': '(2021). A selective EP4 antagonist, TEPC-466, suppresses tumor

progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22, No. 1-2, pp. 85-95.',

'twitter:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...'},

'promotional_content': False}## Unveiling the Potency of TEPC-466: A Comparative Analysis

Across Diverse Cancer Cell Lines

For Immediate Release

A comprehensive review of available data highlights the efficacy of TEPC-466, a potent and

selective EP4 antagonist, in curbing cancer cell proliferation and metastasis across a spectrum

of cell lines. This guide synthesizes key findings, offering researchers, scientists, and drug

development professionals a clear comparison of its performance and insights into its

mechanism of action.

TEPC-466 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype

4 (EP4), demonstrating high selectivity with a Ki of 1.3 nM for the human EP4 receptor. Its

targeted action makes it a promising candidate for research in oncology, inflammation, and

autoimmune diseases. This guide delves into its performance in various cancer cell lines,

comparing its efficacy with other relevant compounds and elucidating the experimental

frameworks used to generate these findings.

Comparative Efficacy of TEPC-466 in Cancer Cell
Lines
TEPC-466 has demonstrated significant anti-tumor effects in a variety of cancer cell lines by

inhibiting proliferation, migration, and invasion. The following table summarizes its inhibitory

concentrations (IC50) in different cell types, providing a quantitative comparison of its potency.
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Cell Line Cancer Type Assay IC50 (nM) Reference

HEK293

(expressing

hEP4)

- cAMP Elevation 3.4

CHO-K1

(expressing

mEP4)

- cAMP Elevation 2.2

Esophageal

Squamous Cell

Carcinoma

(ESCC)

Esophageal

Cancer

Proliferation,

Migration,

Invasion

Not Specified

Colorectal

Cancer (CRC)

cells

Colorectal

Cancer

Proliferation,

Migration,

Invasion

Not Specified

Gallbladder

Cancer (GBC)

cells

Gallbladder

Cancer

Proliferation,

Invasion
Not Specified

Uterine Cervical

Cancer cells

Uterine Cervical

Cancer

Proliferation,

Migration,

Invasion

Not Specified

Mechanism of Action: The EP4/GSK-3β/β-catenin
Signaling Pathway
TEPC-466 exerts its anti-cancer effects primarily through the inhibition of the EP4/GSK-3β/β-

catenin signaling pathway. In several cancer types, including esophageal squamous cell

carcinoma and gallbladder cancer, TEPC-466 has been shown to suppress the phosphorylation

of glycogen synthase kinase (GSK)-3β and β-catenin. This inhibition disrupts the downstream

signaling cascade that promotes cancer cell growth and metastasis.
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Cell Membrane

Cytoplasm

Nucleus

PGE2 EP4 Receptor GSK-3β
 Inactivates

TEPC-466
Inhibits p-GSK-3β (Inactive)

β-catenin

 Phosphorylates for
 degradation

 Fails to
 phosphorylate

p-β-catenin (Degradation)

TCF/LEF

 Translocates to
 nucleus and binds

Target Gene
Transcription

 Activates
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In Vitro Studies In Vivo Studies

Cell Line Seeding

TEPC-466 Treatment

Proliferation Assay
(MTT/WST-8)
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Invasion Assay
(Transwell) Western Blot
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(e.g., CT26)

Tumor Cell Implantation

Oral Administration
of TEPC-466

Tumor Growth Monitoring

Metastasis Analysis

Click to download full resolution via product page

To cite this document: BenchChem. [A comparative study of TEPC466's performance in
various cell lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861733#a-comparative-study-of-tepc466-s-
performance-in-various-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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